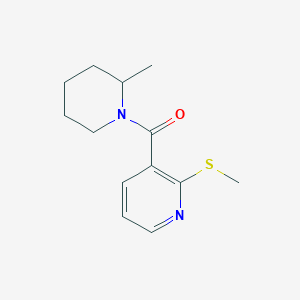

(2-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives have been used in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine and pyridine rings, as well as the sulfanyl group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used .Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

An efficient approach was developed for the regioselective synthesis of compounds via microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method emphasizes the importance of green chemistry principles in the synthesis of heterocyclic compounds (Moreno-Fuquen et al., 2019).

Biological Activities of Aryl Methanones

A series of novel N-phenylpyrazolyl aryl methanones derivatives were synthesized, displaying favorable herbicidal and insecticidal activities. This study showcases the potential of such compounds in agricultural applications (Wang et al., 2015).

Nonlinear Optical Properties

The synthesis and characterization of a new piperidine derivative highlighted its nonlinear optical (NLO) properties. Such materials are crucial for the development of opto-electronic devices, indicating the compound's potential in technology and material science (Revathi et al., 2018).

Methylation Methods

Direct N-monomethylation of aromatic primary amines using methanol was achieved, presenting a sustainable approach to chemical synthesis. This methodology emphasizes the significance of using green solvents and efficient catalytic systems in organic chemistry (Li et al., 2012).

Mechanism of Action

Target of Action

The compound “(2-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone” contains a piperidine ring and a pyridine ring. Piperidine derivatives are known to be important synthetic medicinal blocks for drug construction . Pyridine derivatives, on the other hand, are known to have various biological activities . .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways “this compound” might affect. Both piperidine and pyridine derivatives have been found to have diverse biological activities, suggesting that they may interact with multiple pathways .

Future Directions

The future research directions would likely involve further exploration of the therapeutic potential of this compound, as well as optimization of its synthesis process. Piperidine derivatives represent a key category of nitrogen-bearing heterocyclic compounds and are present in more than twenty classes of pharmaceuticals , indicating a promising area for future research.

Properties

IUPAC Name |

(2-methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c1-10-6-3-4-9-15(10)13(16)11-7-5-8-14-12(11)17-2/h5,7-8,10H,3-4,6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJZWAZSWSUMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=C(N=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2710741.png)

![1-(2-methoxyphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2710742.png)

![N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2710744.png)

![ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2710745.png)

![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate](/img/structure/B2710748.png)

![N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2710749.png)

![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710750.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one](/img/structure/B2710752.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2710755.png)

![2-[6-(4-Ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2710759.png)

![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[3-(pyrrolidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2710761.png)

![6-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2710762.png)